Cost Efficiency: Chloro versus Bromo Leaving Group in 3-Substituted Cbz-Piperidine Series
Benzyl 3-(chloromethyl)piperidine-1-carboxylate (MW 267.75) offers a substantially lower molecular weight and procurement cost compared to its bromo analog, Benzyl 3-(bromomethyl)piperidine-1-carboxylate (MW 312.21, CAS 242459-81-0) . The bromo derivative carries a molecular weight penalty of 44.46 g/mol (16.6% higher) and, based on commercial vendor pricing for the unprotected 3-(chloromethyl)piperidine core, commands a price premium of approximately 100-200% over chloro analogs in equivalent quantities . This cost differential becomes material when scaling synthetic routes from discovery to preclinical development.
| Evidence Dimension | Molecular Weight and Procurement Cost |
|---|---|
| Target Compound Data | MW 267.75 g/mol; C₁₄H₁₈ClNO₂; CAS 1017789-41-1 |
| Comparator Or Baseline | Benzyl 3-(bromomethyl)piperidine-1-carboxylate: MW 312.21 g/mol; C₁₄H₁₈BrNO₂; CAS 242459-81-0; price reference via unprotected 3-(chloromethyl)piperidine core (1g: ~$300-400 USD) |
| Quantified Difference | MW difference: 44.46 g/mol (16.6% higher for bromo analog); estimated procurement cost premium: 100-200% for bromo analog based on vendor pricing trends |
| Conditions | Commercial vendor catalog comparison; academic and industrial procurement contexts |
Why This Matters
Selection of the chloro derivative over the bromo analog yields quantifiable cost savings and atom economy benefits without sacrificing the electrophilic reactivity required for downstream nucleophilic substitutions.
